Cas no 586374-04-1 (2-Fluoro-3-methylbenzoic acid methyl ester)
2-Fluoro-3-methylbenzoic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- Methyl 2-fluoro-3-methylbenzoate
- Benzoic acid, 2-fluoro-3-methyl-, methyl ester
- Methyl-2-fluor-3-methylbenzolcarboxylat
- methyl 2 fluoro-3-methylbenzoate
- POZOQUQLMIPBQP-UHFFFAOYSA-N
- CM12757
- TL8003751
- ST2407151
- W7170
- 2-Fluoro-3-methylbenzoic acid methyl ester
-
- MDL: MFCD10698751
- Inchi: 1S/C9H9FO2/c1-6-4-3-5-7(8(6)10)9(11)12-2/h3-5H,1-2H3
- InChI Key: POZOQUQLMIPBQP-UHFFFAOYSA-N
- SMILES: FC1C(C(=O)OC)=CC=CC=1C
Computed Properties
- Exact Mass: 168.05867
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.137±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 229.0±28.0 ºC (760 Torr),
- Flash Point: 89.8±18.9 ºC,
- Solubility: Very slightly soluble (0.52 g/l) (25 º C),
- PSA: 26.3
2-Fluoro-3-methylbenzoic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209485-250mg |
Methyl 2-fluoro-3-methylbenzoate |
586374-04-1 | 95% | 250mg |
£17.00 | 2022-03-01 | |
| Fluorochem | 209485-1g |
Methyl 2-fluoro-3-methylbenzoate |
586374-04-1 | 95% | 1g |
£42.00 | 2022-03-01 | |
| Fluorochem | 209485-5g |
Methyl 2-fluoro-3-methylbenzoate |
586374-04-1 | 95% | 5g |
£122.00 | 2022-03-01 | |
| Fluorochem | 209485-10g |
Methyl 2-fluoro-3-methylbenzoate |
586374-04-1 | 95% | 10g |
£209.00 | 2022-03-01 | |
| TRC | F257175-1g |
2-Fluoro-3-methylbenzoic acid methyl ester |
586374-04-1 | 1g |
$ 80.00 | 2022-06-05 | ||
| TRC | F257175-2.5g |
2-Fluoro-3-methylbenzoic acid methyl ester |
586374-04-1 | 2.5g |
$ 130.00 | 2022-06-05 | ||
| TRC | F257175-6.25g |
2-Fluoro-3-methylbenzoic acid methyl ester |
586374-04-1 | 6.25g |
$ 260.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA017-1g |
2-Fluoro-3-methylbenzoic acid methyl ester |
586374-04-1 | 97% | 1g |
340.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA017-250mg |
2-Fluoro-3-methylbenzoic acid methyl ester |
586374-04-1 | 97% | 250mg |
316CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OA017-5g |
2-Fluoro-3-methylbenzoic acid methyl ester |
586374-04-1 | 97% | 5g |
1481.0CNY | 2021-07-12 |
2-Fluoro-3-methylbenzoic acid methyl ester Suppliers
2-Fluoro-3-methylbenzoic acid methyl ester Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
Additional information on 2-Fluoro-3-methylbenzoic acid methyl ester
Comprehensive Guide to 2-Fluoro-3-methylbenzoic acid methyl ester (CAS No. 586374-04-1): Properties, Applications, and Industry Insights
2-Fluoro-3-methylbenzoic acid methyl ester (CAS No. 586374-04-1) is a fluorinated aromatic ester with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its methyl ester functional group and fluoro substitution, has garnered attention for its unique physicochemical properties and versatile applications. As the demand for fluorinated compounds grows in drug discovery, understanding this chemical's role is critical for researchers and industry professionals alike.
The molecular structure of 2-Fluoro-3-methylbenzoic acid methyl ester combines a benzoic acid backbone with strategic substitutions: a fluoro atom at the 2-position and a methyl group at the 3-position, esterified with methanol. This configuration enhances its stability and bioavailability, making it valuable for intermediate synthesis. Recent studies highlight its utility in constructing heterocyclic compounds, particularly in developing bioactive molecules targeting enzyme inhibition.
In pharmaceutical applications, 586374-04-1 serves as a key precursor for small-molecule drugs. Its fluorine atom improves metabolic stability and membrane permeability, addressing common challenges in drug design. Industry trends show increased searches for "fluorinated building blocks" and "ester derivatives in medicinal chemistry," reflecting its growing importance. Environmental considerations also drive interest in green synthesis methods for such compounds.
From a technical perspective, 2-Fluoro-3-methylbenzoic acid methyl ester exhibits a melting point range of 45-48°C and a boiling point of approximately 240°C. Its solubility profile—soluble in organic solvents like dichloromethane and ethanol but insoluble in water—makes it ideal for organic reactions. Analytical techniques such as HPLC and GC-MS are commonly employed for purity verification, a topic frequently queried in laboratory forums.
The compound's stability under ambient conditions and compatibility with palladium-catalyzed couplings have positioned it as a favorite in cross-coupling reactions. Recent patent analyses reveal its use in crop protection agents, aligning with the agrochemical sector's focus on sustainable pesticides. This dual applicability in pharma and agro sectors answers frequent search queries about "multi-industry chemical intermediates."
Quality control of CAS 586374-04-1 requires stringent spectroscopic characterization, with 1H-NMR and 13C-NMR being essential tools. Researchers often inquire about "NMR peaks for fluorinated esters," underscoring the need for detailed spectral data. The compound's electron-withdrawing nature due to fluorine also makes it valuable in electronic materials research, particularly for organic semiconductors.
Market analyses indicate rising demand for high-purity 2-Fluoro-3-methylbenzoic acid methyl ester, driven by expanding contract research organizations (CROs). Storage recommendations typically suggest argon atmospheres to prevent degradation, a practical consideration often searched by laboratory technicians. As regulatory frameworks evolve, documentation of REACH compliance for such compounds remains a hot topic in chemical compliance discussions.
Innovative applications include its use in metal-organic frameworks (MOFs) and fluorescence probes, areas seeing exponential growth. The compound's lipophilicity (logP ~2.3) makes it particularly useful in blood-brain barrier studies, addressing frequent queries about "CNS drug permeability enhancers." These diverse applications cement its status as a multipurpose chemical entity in modern research.
Future prospects for 586374-04-1 include potential roles in PET radiotracers and bioconjugation chemistry, aligning with trends in molecular imaging. The compound's structure-activity relationships continue to be explored through computational chemistry approaches, another area generating substantial search traffic. As synthetic methodologies advance, flow chemistry applications for such esters are gaining traction in process optimization studies.
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